molecular formula C20H15NO2S B14629881 N-(Anthracen-9-YL)benzenesulfonamide CAS No. 55431-69-1

N-(Anthracen-9-YL)benzenesulfonamide

Cat. No.: B14629881
CAS No.: 55431-69-1
M. Wt: 333.4 g/mol
InChI Key: XMEOSIRZGAJGJR-UHFFFAOYSA-N
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Description

N-(Anthracen-9-YL)benzenesulfonamide is an organic compound that features an anthracene moiety attached to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Anthracen-9-YL)benzenesulfonamide typically involves a condensation reaction between 9-anthracene carboxaldehyde and a sulfonamide derivative. A common method includes the use of an acid catalyst to facilitate the reaction. For example, a straightforward condensation methodology with an acid catalyst can be employed to synthesize the Schiff base ligand, which is then coordinated with a transition metal ion in an ethanolic medium .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Anthracen-9-YL)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The compound can participate in substitution reactions, particularly at the anthracene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety can lead to anthraquinone derivatives, while reduction of the sulfonamide group can yield amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and anthracene-based compounds. Examples are:

Uniqueness

N-(Anthracen-9-YL)benzenesulfonamide is unique due to its specific combination of the anthracene and benzenesulfonamide moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

55431-69-1

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

N-anthracen-9-ylbenzenesulfonamide

InChI

InChI=1S/C20H15NO2S/c22-24(23,17-10-2-1-3-11-17)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H

InChI Key

XMEOSIRZGAJGJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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